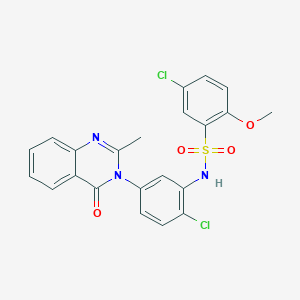

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide

Description

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinazolinone moiety, a sulfonamide group, and multiple chloro and methoxy substituents. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Propriétés

IUPAC Name |

5-chloro-N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O4S/c1-13-25-18-6-4-3-5-16(18)22(28)27(13)15-8-9-17(24)19(12-15)26-32(29,30)21-11-14(23)7-10-20(21)31-2/h3-12,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVCAQNTNQWPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the aromatic rings using reagents such as thionyl chloride for chlorination and sodium methoxide for methoxylation.

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Substitution: The chloro groups on the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines under basic conditions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Amino or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).

Uniqueness

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is unique due to its combination of a quinazolinone core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler sulfonamides or quinazoline derivatives.

Activité Biologique

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a synthetic compound belonging to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C22H17ClN4O5S

- Molecular Weight : 484.9 g/mol

- CAS Number : 899758-47-5

The biological activity of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes and receptors involved in critical biological pathways, leading to its pharmacological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.

- Receptor Modulation : It may interact with receptors associated with pain and inflammation, potentially modulating their activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderately effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Candida albicans | Moderate effectiveness |

Anti-inflammatory Activity

Studies have shown that compounds within the quinazolinone class can exhibit anti-inflammatory effects through COX inhibition. The specific compound may demonstrate comparable efficacy to established anti-inflammatory drugs.

Anticancer Potential

Quinazolinones are being investigated for their anticancer properties due to their ability to modulate cell proliferation pathways. The presence of the quinazolinone moiety in this compound suggests potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study assessed the antimicrobial potential of several quinazolinone derivatives against common bacterial strains. The results indicated that compounds with similar structures to 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Evaluation :

Another research focused on evaluating the anti-inflammatory activity of quinazolinone derivatives through COX inhibition assays. The findings suggested that certain derivatives showed IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile . -

Anticancer Activity Assessment :

Research conducted on similar quinazolinone compounds demonstrated their effectiveness in inhibiting cancer cell lines through mechanisms such as apoptosis and inhibition of angiogenesis . This suggests that 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide could possess similar anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.